N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
N-(7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core substituted with a chlorine atom at position 7 and a benzamide group at position 2. The chlorine substituent enhances electrophilicity and may improve binding to biological targets, while the benzamide moiety provides structural diversity for modulating pharmacokinetic properties .
Properties
Molecular Formula |
C15H10ClN3O2 |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(7-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-7-13-17-8-12(15(21)19(13)9-11)18-14(20)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChI Key |
WOPXABCHSKUMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach is the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Chemical Reactions Analysis
N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include eosin Y disodium salt as a photocatalyst for photoredox C−H arylation . The major products formed from these reactions are 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing biologically active molecules with cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective properties . It is also suitable for fluorescent sensing and labeling due to its fluorescent properties . In bioorganic chemistry, it serves as a building block for synthesizing complex molecules with potential therapeutic applications . Additionally, it is used in catalysis and materials science for developing new catalytic systems and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Studies
Halogen Effects :
- Chlorine at position 7 (core) enhances electrophilicity and target engagement, as seen in kinase inhibition assays .
- Fluorine on benzamide improves lipophilicity and membrane permeability, critical for CNS-targeting agents .
Substituent Positioning :
- Methyl groups (e.g., at position 2 or 7) reduce reactivity but increase metabolic stability. For example, 2,7-dimethyl analogs show 40% longer plasma half-life in rodent models .
- Methoxy or tert-butyl groups on benzamide introduce steric or electronic effects, altering target selectivity .
Biological Activity Trends: Compounds with dual halogenation (e.g., 7-Cl on core + 2,6-F on benzamide) exhibit synergistic effects in cancer cell line assays (IC₅₀ ≤ 1 μM vs. 5 μM for non-halogenated analogs) . Unsubstituted benzamide derivatives (e.g., the target compound) are less potent but serve as versatile intermediates for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
